Mecysteine
Overview
Description
Mecysteine, also known as Methyl L-cysteinate, is an L-cysteinyl ester resulting from the formal condensation of the carboxylic acid group of L-cysteine with methanol . It is used (as the hydrochloride salt) as a mucolytic for the treatment of respiratory disorders associated with productive cough . It has a role as a mucolytic .
Molecular Structure Analysis
Mecysteine has a molecular formula of C4H9NO2S . Its molecular weight is 135.19 g/mol . The IUPAC name for Mecysteine is methyl (2 R )-2-amino-3-sulfanylpropanoate .
Physical And Chemical Properties Analysis
Mecysteine has a density of 1.2±0.1 g/cm3 . Its boiling point is 197.2±30.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.3±3.0 kJ/mol . The flash point is 73.1±24.6 °C . The index of refraction is 1.493 . The molar refractivity is 33.7±0.3 cm3 .
Scientific Research Applications
Mecysteine and Motor Neuron Diseases
- Motor Neuron Protection: A study by Hemendinger et al. (2011) found that Methyl Vitamin B12 (which includes Mecysteine) can protect motor neurons from homocysteine-induced cell death. This has implications for treating neurodegenerative diseases like ALS.
Mecysteine in Agriculture
- Enhanced Nutritional Value of Crops: Research by Brummell et al. (2011) demonstrated that Methylselenocysteine (MeSeCys), a derivative of Mecysteine, can be used to biofortify crops like tomatoes, enhancing their anticancer properties.
Mecysteine and Animal Nutrition
- Impact on Livestock Health: A study by Zhang et al. (2019) examined the effects of MeSeCys on pigs, finding it beneficial for immune function and enhancing selenoprotein gene expression.
Mecysteine and Human Health
- Cognitive Benefits: Smith & Refsum (2016) explored the role of homocysteine-lowering treatments, such as Mecysteine, in slowing cognitive decline and potentially modifying Alzheimer's disease processes.
- Cysteine-Enriched Supplements: The review by McPherson & Hardy (2011) highlights the clinical and nutritional benefits of cysteine-enriched supplements, such as improved antioxidant status and outcomes in certain diseases.
Safety And Hazards
When handling Mecysteine, it’s important to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting .
Future Directions
Under the brand name Mecysteine, cysteine methyl ester is a commercial drug with mucolytic activity . It is used as a mucolytic and fluidifying for chronic and acute respiratory disorders . The drug is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . Cysteine methyl ester is also used as a building block for synthesis of N,S- heterocycles .
properties
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
Record name | Methyl L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
Record name | L-Cysteine methyl ester hydrochloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
Record name | L-Cysteine methyl ester hydrochloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Mecysteine | |
CAS RN |
2485-62-3, 18598-63-5 | |
Record name | L-Cysteine, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mecysteine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mecysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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